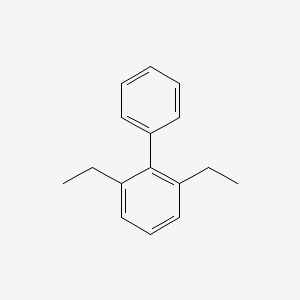
2,6-Diethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of ethyl groups at the 2 and 6 positions on the biphenyl structure makes 2,6-Diethyl-1,1’-biphenyl unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Friedel-Crafts alkylation reaction, where ethyl groups are introduced to the biphenyl structure using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple aryl boronic acids with aryl halides .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2,6-Diethyl-1,1’-biphenyl, often involves large-scale catalytic processes. The Suzuki-Miyaura coupling reaction is favored due to its mild reaction conditions and high yields . Additionally, oxidative dehydrogenation of benzene can be employed to produce biphenyl compounds on an industrial scale .
化学反応の分析
Types of Reactions
2,6-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration, are common for biphenyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated biphenyls, nitro biphenyls, and other substituted derivatives.
科学的研究の応用
2,6-Diethyl-1,1’-biphenyl has several scientific research applications:
作用機序
The mechanism of action of 2,6-Diethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,2’-Dimethyl-1,1’-biphenyl: Methyl groups at the 2 and 2’ positions.
2,2’-Diethyl-1,1’-biphenyl: Ethyl groups at the 2 and 2’ positions.
Uniqueness
2,6-Diethyl-1,1’-biphenyl is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in specific reactions and its interactions with other molecules .
特性
CAS番号 |
112757-50-3 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1,3-diethyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-11-8-12-14(4-2)16(13)15-9-6-5-7-10-15/h5-12H,3-4H2,1-2H3 |
InChIキー |
RQRZMHYWPGDPOU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

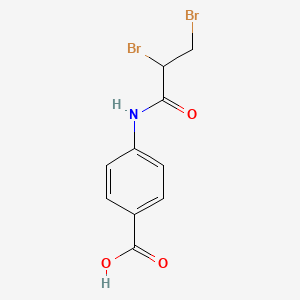
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
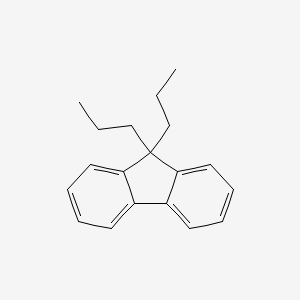
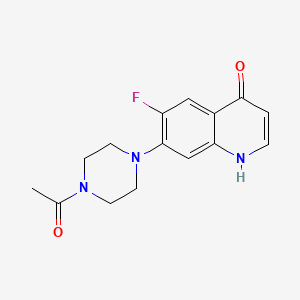
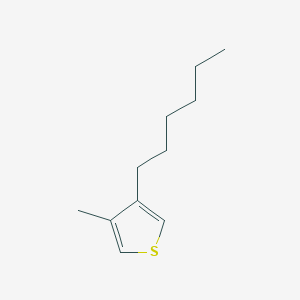
methanone](/img/structure/B14298376.png)
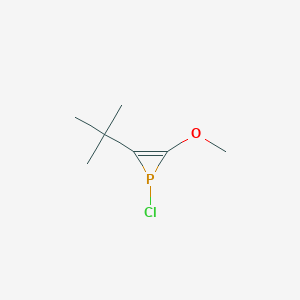
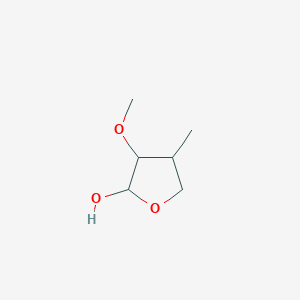
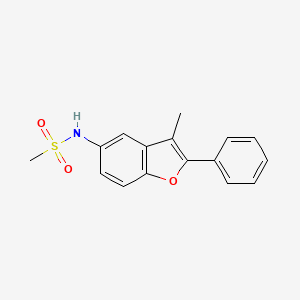
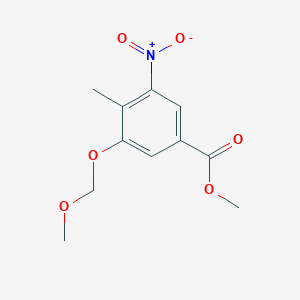
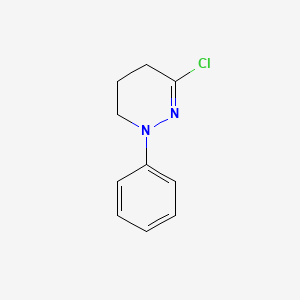
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
